Pyridin-4-ol

描述

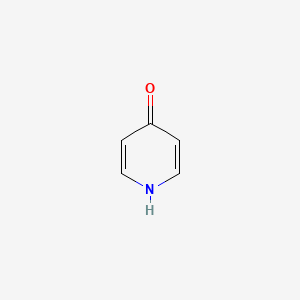

Structure

3D Structure

属性

IUPAC Name |

1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNTZFIIOFTKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3454-03-3 (nitrate), 626-64-2 (Parent) | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052310 | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | 4-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-64-2, 108-96-3, 3454-03-3 | |

| Record name | 4-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyridinium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P2MV07G53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridin-4-ol Tautomerism in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic this compound (enol form) and the non-aromatic pyridin-4(1H)-one (keto form). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. This technical guide provides a comprehensive overview of the tautomerism of this compound, with a focus on the influence of different solvents. It includes a summary of quantitative data, detailed experimental protocols for the determination of tautomeric ratios, and visualizations of the key concepts and workflows. Understanding this tautomeric relationship is crucial for researchers in medicinal chemistry and drug development, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and pharmacokinetic profiles.

Introduction to this compound Tautomerism

Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry. In the case of this compound, the equilibrium between the enol and keto forms is a classic example of lactam-lactim tautomerism.

-

This compound (Enol or Hydroxy Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl substituent.

-

Pyridin-4(1H)-one (Keto or Pyridone Form): This tautomer features a carbonyl group within a dihydropyridine ring.

The relative stability of these two forms is dictated by a delicate balance of factors including aromaticity, intramolecular and intermolecular hydrogen bonding, and solvent polarity. In the gas phase, the enol form (this compound) is generally more stable. However, in the solid state and in polar solvents, the equilibrium shifts significantly towards the more polar keto form (pyridin-4(1H)-one), which can be stabilized by intermolecular hydrogen bonding.[1]

Quantitative Analysis of Tautomeric Equilibrium in Various Solvents

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the keto form to the enol form:

KT = [Pyridin-4(1H)-one] / [this compound]

The percentage of each tautomer is highly dependent on the solvent's polarity. Generally, polar solvents favor the more polar keto tautomer, while non-polar solvents shift the equilibrium towards the enol form. In aqueous solutions, the pyridone form is predominant.[1]

While extensive quantitative data for the tautomerism of 2-hydroxypyridine in various solvents is available, a comprehensive table for this compound is less common in the literature. However, the general trend of increasing keto form with increasing solvent polarity is well-established.

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of this compound (Qualitative and Representative Data)

| Solvent | Dielectric Constant (ε) at 25°C | Predominant Tautomer | Tautomeric Ratio (% Pyridin-4(1H)-one) |

| Gas Phase | 1 | This compound (Enol) | Low |

| Cyclohexane | 2.02 | This compound (Enol) | Comparable amounts of both forms[2] |

| Chloroform | 4.81 | Mixed | Shifts towards Pyridin-4(1H)-one |

| Acetonitrile | 37.5 | Pyridin-4(1H)-one (Keto) | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridin-4(1H)-one (Keto) | High |

| Water | 80.1 | Pyridin-4(1H)-one (Keto) | Predominantly pyridone form[1] |

Note: This table provides a qualitative and representative overview. Precise KT values can vary based on temperature and concentration.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound in different solvents is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy

Principle: The enol and keto tautomers of this compound have distinct chemical environments for their protons, leading to separate sets of signals in the 1H NMR spectrum. The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to each form.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound derivative.

-

Prepare separate samples by dissolving the compound in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O). Ensure complete dissolution.

-

Transfer the solutions to clean, dry NMR tubes.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure consistent instrument parameters (e.g., temperature, number of scans, relaxation delay) across all samples to ensure comparability. A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate integration.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the distinct sets of peaks corresponding to the this compound and pyridin-4(1H)-one tautomers. The chemical shifts of the ring protons will be different for each tautomer.

-

Carefully integrate a well-resolved signal for a specific proton in both tautomers. For example, integrate the signals for the protons at the 2- and 6-positions.

-

Calculate the mole fraction of each tautomer using the integral values. For a given proton signal, the mole fraction of the keto form (% Keto) can be calculated as: % Keto = (IntegralKeto / (IntegralKeto + IntegralEnol)) * 100

-

UV-Vis Spectroscopy

Principle: The two tautomers have different electronic structures and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The keto form typically absorbs at a longer wavelength compared to the enol form. By analyzing the absorption spectrum of the mixture, the relative abundance of each tautomer can be inferred.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable transparent solvent (e.g., ethanol, water, or cyclohexane).

-

Prepare a series of dilutions in different solvents to be investigated. The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the λmax values corresponding to the enol and keto forms. This may require deconvolution of overlapping spectral bands, which can be achieved using specialized software.

-

The relative amounts of the two tautomers can be estimated by comparing the intensities of their respective absorption bands. For a more quantitative analysis, the molar extinction coefficients (ε) of the pure tautomers are required, which can be challenging to obtain directly. However, by making assumptions or using computational methods to estimate ε, the tautomeric ratio can be calculated using the Beer-Lambert law.

-

Visualizing Tautomerism and Experimental Workflows

Tautomeric Equilibrium of this compound

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering. Caption: The tautomeric equilibrium between this compound and pyridin-4(1H)-one.

Experimental Workflow for NMR-based Tautomer Analysis

Caption: Workflow for the quantitative analysis of this compound tautomers using 1H NMR spectroscopy.

Implications for Drug Development

The tautomeric state of a molecule can have profound effects on its biological properties. For drug candidates containing a this compound moiety, understanding the tautomeric equilibrium is critical for:

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of the tautomers can lead to different binding affinities and selectivities for biological targets.

-

Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are influenced by the predominant tautomeric form, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Intellectual Property: The distinct tautomers may be considered separate chemical entities, which can have implications for patent claims.

Conclusion

The tautomerism of this compound is a clear and important example of how the chemical environment, particularly the solvent, can dictate the structure and properties of a molecule. The equilibrium between the this compound and pyridin-4(1H)-one forms is readily studied using standard spectroscopic techniques like NMR and UV-Vis. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and characterization of this tautomeric behavior is essential for the rational design and development of new molecules with desired biological activities and physicochemical properties. Further research to populate a comprehensive quantitative database of tautomeric equilibrium constants for this compound in a wider array of solvents would be a valuable contribution to the field.

References

Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Pyridin-4-ol, which predominantly exists in its tautomeric form as pyridin-4(1H)-one (hereafter referred to as 4-pyridone), is a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its structural elucidation, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-pyridone. The information is presented with clarity and is supplemented by detailed experimental protocols to ensure reproducibility and facilitate further research.

Tautomerism of this compound

An essential characteristic of this compound is its tautomeric equilibrium between the aromatic pyridinol form and the non-aromatic pyridone form. This equilibrium is significantly influenced by the solvent and the physical state of the sample. In solution and in the solid state, the keto (pyridin-4(1H)-one) tautomer is overwhelmingly favored, while the enol (this compound) form can be more prevalent in the gas phase. This guide will focus on the spectroscopic data of the predominant 4-pyridone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of 4-pyridone. The chemical shifts (δ) of ¹H and ¹³C nuclei provide valuable information about the electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum of 4-pyridone is characterized by distinct signals for the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the ring nitrogen.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | ~7.58 | Doublet | ~7.6 |

| H-3, H-5 | ~6.15 | Doublet | ~7.6 |

| N-H | ~11.2 | Broad Singlet | - |

Note: Chemical shifts can vary slightly depending on the concentration and temperature.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides insight into the carbon framework of the 4-pyridone molecule. The carbonyl carbon exhibits a characteristic downfield chemical shift.

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-4 (C=O) | ~175.5 |

| C-2, C-6 | ~139.8 |

| C-3, C-5 | ~115.7 |

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.51 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its vibrational transitions. For 4-pyridone, the IR spectrum clearly indicates the presence of the carbonyl group and the N-H bond, which are characteristic of the pyridone tautomer.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carbonyl) | ~1640 | Strong |

| C=C and C=N ring stretching | 1580 - 1450 | Medium to Strong |

| C-H in-plane bending | 1200 - 1000 | Medium |

| C-H out-of-plane bending | 900 - 700 | Strong |

Note: The frequencies are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of 4-pyridone are sensitive to solvent polarity, a phenomenon known as solvatochromism. This is due to the different ways solvents can stabilize the ground and excited states of the molecule.

| Solvent | λmax (nm) | Electronic Transition |

| Water | ~254 | π → π |

| Ethanol | ~257 | π → π |

| Chloroform | ~260 | π → π |

| Cyclohexane | ~265 | π → π |

Note: Generally, a shift to shorter wavelengths (blue shift or hypsochromic shift) is observed with increasing solvent polarity for the n → π transition, while the π → π* transition may show a red shift (bathochromic shift).*

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-20 mg of 4-pyridone for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Instrumentation :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).[1]

-

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

-

Data Processing :

-

Perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H NMR).

-

IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of solid 4-pyridone powder directly onto the ATR crystal.

-

Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition : Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing : The software will automatically subtract the background spectrum to provide the final absorbance or transmittance spectrum of the sample.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of 4-pyridone in the desired spectroscopic grade solvent (e.g., water, ethanol). Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).

-

Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement : Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer.

-

Data Acquisition : Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like 4-pyridone.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine

This technical guide provides a comprehensive protocol for the synthesis of Pyridin-4-ol, also known as 4-hydroxypyridine or γ-pyridone, from the starting material 4-aminopyridine. The described method is a robust and high-yielding procedure involving the diazotization of 4-aminopyridine, followed by hydrolysis of the intermediate diazonium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The conversion of 4-aminopyridine to this compound is a two-step process. The first step is the diazotization of the primary aromatic amine group of 4-aminopyridine using a nitrite source in an acidic medium to form a pyridin-4-diazonium salt. The subsequent step involves the hydrolysis of this unstable diazonium salt, which, upon gentle heating, decomposes to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminopyridine.

| Parameter | Value |

| Starting Material | 4-Aminopyridine (99% purity) |

| Diazotizing Agent | Butyl nitrite |

| Acid Medium | 35% (mass fraction) Sulfuric Acid |

| Hydrolysis and Neutralization | Barium hydroxide solution |

| Final Product | This compound (purity > 99%) |

| Overall Yield | Approximately 92% |

Experimental Protocol

This protocol is based on a well-established method for the synthesis of this compound.[1]

Materials and Reagents:

-

4-Aminopyridine (99%)

-

Concentrated Sulfuric Acid (98%)

-

Butyl nitrite

-

Barium hydroxide

-

Activated carbon

-

Methanol (99.5%)

-

Distilled water

-

Carbon dioxide (gas or dry ice)

Equipment:

-

1000 mL three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Ice bath

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Step 1: Preparation of the Diazonium Solution

-

In a 1000 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 400 mL of water.

-

Slowly and carefully add 140 mL of concentrated sulfuric acid (98%) to the water while stirring and cooling in an ice bath to maintain the temperature between 20-40°C.

-

Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%) to the flask.

-

Cool the resulting mixture to 0-5°C using an ice-salt bath.

-

Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. It is crucial to maintain the reaction temperature strictly between 0-5°C during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress (e.g., by TLC or until the evolution of nitrogen gas ceases).

Step 2: Hydrolysis and Neutralization

-

In a separate large beaker, prepare a solution of barium hydroxide in water.

-

Slowly add the cold diazonium salt solution to the barium hydroxide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature between 30-60°C.

-

Continue adding the barium hydroxide solution until the pH of the mixture reaches 7.5-8.0.

-

Once the desired pH is reached, bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.

-

Filter the mixture to remove the precipitated barium sulfate and barium carbonate. Wash the filter cake with a small amount of cold water. The filtrate contains the crude this compound.

Step 3: Purification of this compound

-

Transfer the filtrate containing the crude this compound to a large round-bottom flask.

-

Add a suitable amount of activated carbon to the solution and stir for a period to decolorize the solution.

-

Filter the solution to remove the activated carbon.

-

Add 99.5% methanol to the filtrate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water and methanol.

-

The final purification of this compound is achieved by vacuum distillation to yield a high-purity product (88.39 g, 92.1% yield).[1]

Visualizations

Chemical Transformation Pathway

Caption: Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyridone, the stable tautomer of pyridin-4-ol, from dehydroacetic acid. The document details a proposed reaction mechanism, a compiled experimental protocol, and relevant quantitative and spectroscopic data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile and readily available starting material for the synthesis of a variety of heterocyclic compounds.[1] Among these, pyridin-4-one derivatives are of significant interest due to their presence in numerous biologically active molecules and their utility as intermediates in organic synthesis. This guide focuses on the direct conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone through ammonolysis. The final product, 2,6-dimethyl-4-pyridone, exists in tautomeric equilibrium with 2,6-dimethyl-pyridin-4-ol, with the pyridone form being the predominant and more stable isomer, particularly in the solid state.

Proposed Reaction Mechanism

The direct conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone is proposed to proceed via a nucleophilic attack of ammonia on one of the carbonyl groups of the pyrone ring, followed by ring opening and subsequent intramolecular cyclization. The regioselectivity of the initial attack is crucial in determining the final product. While reaction with ammonia after hydrolysis of the acetyl group is reported to yield the corresponding 2-pyridone, direct ammonolysis under pressure is suggested to favor the formation of the 4-pyridone.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of dehydroacetic acid.

-

Ring Opening: The tetrahedral intermediate formed undergoes ring opening, breaking the C-O bond of the pyranone ring to form a linear intermediate.

-

Intramolecular Condensation and Dehydration: The terminal amino group of the linear intermediate then attacks the acetyl carbonyl group, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable aromatic 4-pyridone ring.

-

Keto-Enol Tautomerization: The initial product, a 4-hydroxypyridine, readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.

References

Pyridin-4-ol: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Pyridin-4-ol (also known as 4-Hydroxypyridine) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Appearance | Tan or brown crystalline powder[1] |

| Melting Point | 148-151 °C[2] |

| Boiling Point | 230-235 °C at 12 mmHg[2] |

| Solubility | Soluble in water[2] |

| pKa | 3.2 (at 20 °C)[2] |

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and the closely related compound, Pyridine. This data is essential for risk assessment in the laboratory.

| Parameter | Route | Species | Value | Reference Compound |

| LD50 | Oral | Rat | 891 mg/kg[3] | Pyridine |

| LD50 | Oral | Mouse | 1500 mg/kg[3] | Pyridine |

| LD50 | Dermal | Rabbit | 1121 mg/kg[3] | Pyridine |

| LC50 (4 hours) | Inhalation | Rat | 17.1 mg/L[3] | Pyridine |

| LD50 (Intraperitoneal) | Intraperitoneal | Mouse | 923 mg/kg | This compound |

Experimental Protocols for Safe Handling

Detailed and standardized procedures are critical for minimizing exposure and ensuring safety when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and dust.[4]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or polyvinyl alcohol (PVA), are recommended. Nitrile gloves may offer limited protection and should only be used for short-duration tasks.[5] Always inspect gloves for integrity before use.

-

Body Protection: A fully-buttoned, flame-retardant lab coat is required to protect the skin from splashes and contamination.[5]

-

Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5]

Weighing and Solution Preparation Protocol

This protocol outlines the steps for safely weighing solid this compound and preparing solutions.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment: chemical-resistant gloves, safety goggles, face shield, lab coat, weighing paper or boat, spatula, and a sealable container for the solution.

-

Decontaminate the balance and the work surface within the fume hood.

-

-

Weighing:

-

Place a weighing paper or boat on the balance and tare it.

-

Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

-

Avoid creating dust by handling the solid gently.

-

Close the stock container immediately after use.

-

-

Dissolving:

-

Slowly add the weighed this compound to the solvent in a suitable container (e.g., a beaker or flask) within the fume hood.

-

Stir the mixture gently to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

-

Once dissolved, cap the container securely.

-

-

Cleanup:

-

Carefully fold the used weighing paper and any contaminated wipes and dispose of them in a designated solid hazardous waste container.

-

Wipe down the spatula, balance, and work surface with a damp cloth, and dispose of the cloth in the solid hazardous waste container.

-

Remove PPE in the correct order and wash hands thoroughly with soap and water.

-

Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

-

Immediate Actions:

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or involves other hazardous materials, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

-

If the spill is small and manageable, proceed with cleanup only if you are trained and have the appropriate PPE and spill kit.

-

-

Spill Cleanup for Solid this compound:

-

Wear the appropriate PPE as detailed in Section 4.1.

-

Cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[2]

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]

-

Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water.

-

Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

-

-

Reporting:

-

Report all spills to your supervisor and the EHS department, regardless of the size.[7]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists.[4][5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[4]

-

Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and labeled hazardous waste container.[4]

-

Disposal: Do not dispose of this compound down the drain.[2] Arrange for the collection and disposal of hazardous waste through your institution's EHS department.[4]

Potential Signaling Pathways and Mechanism of Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of pyridine and its derivatives, two potential pathways are proposed.

ROS-Mediated Oxidative Stress Pathway

Exposure to pyridine compounds has been shown to induce the formation of Reactive Oxygen Species (ROS).[2] This can lead to a cascade of cellular damage.

Caption: Proposed ROS-mediated oxidative stress pathway following this compound exposure.

Metabolic Activation and Depletion of Methyl Groups

The metabolism of pyridine compounds can lead to the formation of metabolites that may be more toxic than the parent compound. N-methylation is a key metabolic pathway that can deplete essential methyl groups, potentially leading to organ damage.

Caption: Proposed metabolic pathway of this compound leading to potential organ toxicity.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Caption: Step-by-step workflow for the safe handling of this compound.

References

- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of Pyridin-4-ol (C₅H₅NO). A profound understanding of the solid-state properties of this compound is essential for its application in pharmaceutical development and materials science, as different crystalline forms can significantly impact physicochemical properties such as solubility, stability, and bioavailability. This document details the known polymorphic forms, their crystallographic data, and the experimental protocols for their characterization.

Introduction: The Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its keto form, Pyridin-4(1H)-one (often referred to as 4-pyridone). In the gas phase, the enol form (this compound) is significant, but in the solid state and in polar solvents, the equilibrium strongly favors the 4-pyridone tautomer.[1][2] This preference is attributed to the formation of strong intermolecular hydrogen bonds in the crystalline lattice. Consequently, all known crystalline forms of this compound exist as the 4-pyridone tautomer. This guide will, therefore, refer to the compound as 4-pyridone when discussing its solid-state structures.

Known Polymorphs of 4-Pyridone

Research has identified two anhydrous polymorphic forms of 4-pyridone.[3] These have been characterized by single-crystal X-ray diffraction at 100 K. The two forms are a monoclinic polymorph and an orthorhombic polymorph.

Crystallographic Data

The crystallographic data for the two known polymorphs of 4-pyridone are summarized in the table below for easy comparison. Both polymorphs were crystallized from ethanol.[3]

| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

| a (Å) | 16.327(4) | 9.1046(18) |

| b (Å) | 6.2027(13) | 16.327(4) |

| c (Å) | 9.1046(18) | 9.213(3) |

| α (°) | 90 | 90 |

| β (°) | 92.242(7) | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 921.3(3) | 921.3(3) |

| Z | 8 | 8 |

| Temperature (K) | 100 | 100 |

| Reference | [3] | [3] |

Note: Calculated density (ρ_calc) values were not available in the primary literature.

Structural Description

In both polymorphic forms, the asymmetric unit contains two independent molecules of 4-pyridone. The crystal packing is primarily dictated by strong N-H···O hydrogen bonds, which link the molecules into one-dimensional zigzag chains.[3]

-

Form I (Monoclinic, C2/c): The hydrogen-bonded chains extend along the b-axis.

-

Form II (Orthorhombic, Pbca): The hydrogen-bonded chains propagate along the a-axis.

These chains are further stabilized by weaker C-H···O interactions, which link adjacent chains together. Despite the differences in symmetry and the direction of the primary hydrogen-bonded chains, the overall packing motifs and cell volumes of the two polymorphs are remarkably similar.[3]

Experimental Protocols

Polymorph Screening

A systematic polymorph screen is crucial to identify all accessible crystalline forms of 4-pyridone. A typical screening protocol involves the crystallization of the compound under a wide variety of conditions.

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and functional groups should be employed. Examples include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran), and non-polar solvents (hexane, toluene).

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C).

-

Slow Cooling: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature. The cooling rate can be a critical variable.

-

Anti-Solvent Addition: A solvent in which 4-pyridone is soluble is mixed with an anti-solvent in which it is poorly soluble.

-

Slurry Equilibration: A suspension of 4-pyridone in a solvent is stirred for an extended period (days to weeks) at a constant temperature to allow for the conversion of any metastable forms to the most stable form under those conditions.

-

-

Characterization: The solid material obtained from each experiment is analyzed using techniques such as X-ray Powder Diffraction (XRPD) to identify its crystalline form.

Characterization Techniques

XRPD is the primary technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

-

Sample Preparation: A small amount of the crystalline powder (approximately 5-10 mg) is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific polymorphic form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the polymorphs, including melting points, phase transitions, and desolvation events. This data is critical for determining the thermodynamic relationship between polymorphs.

-

DSC Protocol:

-

A small amount of sample (2-5 mg) is weighed into an aluminum pan and sealed.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.

-

-

TGA Protocol:

-

A sample (5-10 mg) is placed in a tared pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature. Mass loss indicates decomposition or desolvation.

-

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the intermolecular interactions (e.g., hydrogen bonding) differ between polymorphs, their vibrational spectra will also show distinct differences, particularly in the regions corresponding to N-H and C=O stretching.

-

FTIR (ATR) Protocol:

-

A small amount of the crystalline powder is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is collected.

-

-

Raman Spectroscopy Protocol:

-

A small amount of the sample is placed on a microscope slide.

-

The sample is illuminated with a monochromatic laser.

-

The scattered light is collected and analyzed to generate the Raman spectrum.

-

These spectroscopic techniques are powerful for distinguishing between known polymorphs and for quality control purposes.

Relationship Between Polymorphs

The thermodynamic relationship between polymorphs determines their relative stability as a function of temperature.

-

Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will have a lower melting point.

-

Enantiotropic System: There is a transition temperature at which the stability order reverses. One form is more stable below the transition temperature, and the other is more stable above it.

Determining this relationship for the 4-pyridone polymorphs would require detailed calorimetric studies.

References

Methodological & Application

Application Notes and Protocols: Experimental Protocol for N-alkylation of Pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol and its tautomer, 4-pyridone, are important heterocyclic scaffolds in medicinal chemistry and drug development. The N-alkylation of this nucleus is a critical transformation for the synthesis of a wide array of biologically active compounds. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. However, the alkylation of this compound presents a significant regioselectivity challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms of the pyridone tautomer. This can lead to the formation of a mixture of N-alkylated and O-alkylated products. This application note provides a detailed experimental protocol for the selective N-alkylation of this compound and summarizes the key reaction parameters and expected outcomes.

Reaction Principle

The N-alkylation of this compound proceeds via its more stable tautomeric form, 4-pyridone. The reaction is typically carried out in the presence of a base, which deprotonates the pyridone to form a resonance-stabilized pyridonate anion. This ambident nucleophile can then react with an alkylating agent, such as an alkyl halide. While both the nitrogen and oxygen atoms can act as nucleophiles, the selectivity of the reaction can be influenced by several factors, including the nature of the base, solvent, and the alkylating agent. Generally, polar aprotic solvents and the use of appropriate bases can favor the desired N-alkylation.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound and related compounds under various conditions.

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated Product | Citation |

| 1 | 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 | [1] |

| 2 | Pyridine derivative | Methyl iodide | - | Acetone | Reflux | 1 | 99 | |

| 3 | 2-Hydroxypyrimidine | Isobutyl bromide | Tetrabutylammonium fluoride | Acetonitrile | Reflux | 5 | 82 | |

| 4 | Imidazopyridine derivative | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp | Overnight | 72 | |

| 5 | 2-Hydroxypyrimidine | Benzyl chloride | Tetraethylammonium fluoride | THF | Room Temp | Overnight | 92 |

Experimental Protocols

General Procedure for the N-Alkylation of this compound

This protocol details a general method for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Stir the suspension at room temperature for 30 minutes.

-

To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for several hours (e.g., 4-24 h). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated pyridin-4-one.

Note: The optimal reaction temperature and time may vary depending on the reactivity of the alkyl halide used. For highly reactive alkylating agents like methyl iodide, the reaction may proceed at room temperature.

Mandatory Visualization

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridin-4-ol as a versatile ligand in coordination chemistry. The document details its coordination behavior, provides protocols for the synthesis of its metal complexes, summarizes key quantitative data, and explores its applications in catalysis, materials science, and drug development.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound that exhibits tautomerism, existing in equilibrium with its keto form, pyridin-4(1H)-one. This property is central to its coordination chemistry, allowing it to act as a versatile ligand. In its deprotonated form, pyridin-4-olate, it can coordinate to metal ions in several ways: as a monodentate ligand through either the nitrogen or oxygen atom, as a bidentate chelating ligand, or as a bridging ligand to form polynuclear complexes and coordination polymers.[1][2] The anionic nature of the pyridin-4-olate form makes it a strong σ-donor, leading to the formation of stable complexes with a wide range of metal ions.[1]

The choice of the tautomeric form for coordination depends on factors such as the solvent and the pH of the reaction medium. In polar solvents and in the crystalline state, the pyridone form is often favored.[3] This versatility in coordination modes gives rise to a rich structural diversity in its metal complexes, which in turn influences their physical and chemical properties, including catalytic activity, magnetic behavior, and luminescent properties.

Synthesis of this compound and its Metal Complexes

The synthesis of this compound derivatives can be achieved through various organic synthesis routes, including three-component reactions of alkoxyallenes, nitriles, and carboxylic acids.[4] The resulting this compound can then be used to synthesize a variety of coordination complexes.

General Considerations for Complex Synthesis

The synthesis of pyridin-4-olate metal complexes is typically carried out by reacting a soluble metal salt with 4-hydroxypyridine in a suitable solvent. The deprotonation of the hydroxyl group is often facilitated by the basicity of the reaction medium or by the coordination to the metal ion itself.

dot

Experimental Protocols

Protocol 1: Synthesis of Diaquabis(pyridin-4-olato)copper(II) - [Cu(C₅H₄NO)₂(H₂O)₂]

-

Materials: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), this compound (4-hydroxypyridine), Methanol, Deionized water.

-

Procedure:

-

Dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of methanol.

-

In a separate beaker, dissolve 2.0 mmol of this compound in 20 mL of methanol.

-

Slowly add the this compound solution to the copper(II) acetate solution with constant stirring.

-

A color change and the formation of a precipitate should be observed.

-

Continue stirring the mixture at room temperature for 2 hours to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator over silica gel.

-

Protocol 2: Synthesis of a Zinc(II) Quinaldinate Complex with 4-Pyridone - [Zn(quin)₂(4-Pyridone)] [5]

-

Materials: Zinc(II) quinaldinate dihydrate ([Zn(quin)₂(H₂O)₂]), 4-Hydroxypyridine (4-Py-OH), Acetonitrile.

-

Procedure:

-

Prepare the precursor [Zn(quin)₂(H₂O)₂] according to literature methods.

-

In a Teflon-lined autoclave, place 0.11 mmol of [Zn(quin)₂(CH₃OH)₂] (a methanol adduct that can be used similarly to the hydrate).

-

Add 2 mL of a saturated solution of 4-hydroxypyridine in acetonitrile.

-

Seal the autoclave and heat at 105 °C for 24 hours.

-

Allow the vessel to cool slowly to room temperature.

-

Collect the resulting colorless crystals by filtration.[5]

-

Protocol 3: Synthesis of a Cobalt(II)-Pyridine-Sulfate Coordination Polymer [6]

-

Materials: Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), Pyridine.

-

Procedure:

-

Dissolve cobalt(II) sulfate heptahydrate in a minimal amount of hot water.

-

Slowly add an excess of pyridine to the solution with stirring.

-

Allow the solution to cool slowly to room temperature.

-

Pink crystals of the coordination polymer will form over time.

-

Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.[6]

-

Characterization of this compound Complexes

The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

-

Infrared (IR) Spectroscopy: The coordination of pyridin-4-olate to a metal center can be observed by shifts in the vibrational frequencies of the ligand. The C=O stretching vibration of the pyridone tautomer is particularly sensitive to the coordination mode.[1] The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-ligand (M-N and M-O) bonds.[7]

-

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. Coordination of the ligand to the metal center typically results in a shift of the ligand-based absorption bands.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the coordination environment of the ligand. The chemical shifts of the pyridine ring protons are sensitive to the coordination.[9]

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Quantitative Data of this compound and Related Complexes

The following tables summarize key structural and spectroscopic data for this compound and some of its representative metal complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound and Related Metal Complexes

| Compound | M-N (Å) | M-O (Å) | N-M-N (°) | O-M-O (°) | Crystal System | Space Group | Ref. |

| [Zn(quin)₂(4-Pyridone)] | 2.201(2) | 2.039(1) | 90.44(6) | - | Monoclinic | P2₁/n | [5] |

| [Cu₂(SO₄)₂(pic)₆] (pic = 4-picoline) | 2.013(2) | - | 99.1(1) | - | Triclinic | P-1 | [10] |

| [Co(SO₄)(pic)₄]n (pic = 4-picoline) | 2.169(2) | - | 90.0(1) | 180.0 | Monoclinic | C2/c | [10] |

Note: Data for this compound complexes is limited; related structures with similar coordination environments are included for comparison.

Table 2: Key Infrared Absorption Bands (cm⁻¹) for this compound and its Complexes

| Compound/Vibration | Free Ligand (this compound) | Coordinated Ligand | Assignment | Ref. |

| ν(C=O) | ~1640 | Shift upon coord. | Carbonyl stretch | [1] |

| ν(C=C), ν(C=N) | 1500-1600 | Shift upon coord. | Ring stretching | [11] |

| M-N Stretch | - | 400-500 | Metal-Nitrogen stretch | [7] |

| M-O Stretch | - | 500-600 | Metal-Oxygen stretch | [7] |

Table 3: UV-Vis Absorption Maxima (nm) for Representative Pyridine Complexes

| Complex | λ_max (nm) and Assignment | Solvent | Ref. |

| [Zn(H₂L)Cl] (H₂L = aminoquinoline derivative) | 231 (π→π), 258 (π→π), 300 (n→π), 380 (n→π) | Methanol | [7] |

| [Cu(H₂L)(H₂O)(NO₃)] | 235 (π→π), 267 (n→π), 317 (n→π), 406 (LMCT) | Methanol | [7] |

| [Ni(H₂L)(NO₃)]·2H₂O | 230 (π→π), 262 (n→π), 312 (n→π), 415 (LMCT), 610 (d-d) | Methanol | [7] |

Applications of this compound Complexes

The versatile coordination chemistry of this compound and its derivatives makes their metal complexes promising candidates for a range of applications.

Catalysis

Pyridine-containing ligands are widely used in the development of transition metal catalysts.[12] this compound complexes, with their tunable electronic and steric properties, have potential applications in various catalytic reactions, including oxidation and C-C coupling reactions. For example, copper complexes with pyridine-based ligands have been investigated as catalysts for electrocatalytic water oxidation.[9] The pyridin-4-olate ligand can stabilize different oxidation states of the metal center, which is a key requirement for many catalytic cycles.

dot

Materials Science

The ability of pyridin-4-olate to act as a bridging ligand makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[13] These materials can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and unique magnetic and optical properties. For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to behave as single-molecule magnets (SMMs).[14][15] Lanthanide complexes with pyridine-based ligands are also of interest for their luminescent properties, with potential applications in bioimaging and sensing.[3][16]

Drug Development

Pyridine and its derivatives are common scaffolds in many pharmaceutical compounds. 4-Hydroxypyridine itself is used in drug development as a catalyst, an intermediate in active pharmaceutical ingredient (API) synthesis, and as a stabilizing agent.[6] The coordination of this compound to metal ions can be a strategy to enhance the biological activity of either the ligand or the metal ion. Metal complexes can have different mechanisms of action compared to the free ligand, and their targeted delivery and release can be explored in drug development. For example, an N-pyridylpyrazolone derivative has been identified as an inhibitor of E. coli L-threonine dehydrogenase, suggesting its potential as a starting point for the development of new antibiotics.[6]

References

- 1. Magnetic properties of 1 : 4 complexes of CoCl2 and pyridines carrying carbenes (S(0) = 4/2, 6/2, and 8/2) in diluted frozen solution; influence of carbene multiplicity on heterospin single-molecule magnets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Self-assembly of highly luminescent lanthanide complexes promoted by pyridine-tetrazolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrocatalytic water oxidation by copper(ii) complexes with a pentadentate amine-pyridine ligand - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. More crystal field theory in action: the metal-4-picoline (pic)-sulfate [M(pic)x]SO4 complexes (M = Fe, Co, Ni, Cu, Zn, and Cd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyridine-based lanthanide complexes combining MRI and NIR luminescence activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ol, also known as 4-hydroxypyridine, and its tautomeric form, pyridin-4(1H)-one, represent a privileged scaffold in medicinal chemistry. This versatile heterocyclic building block is integral to the synthesis of a wide array of pharmaceutical agents due to its unique electronic properties, ability to participate in various chemical transformations, and its role as a bioisostere for other aromatic and heterocyclic systems. The pyridine-4-ol moiety can be found in drugs targeting a range of conditions, from cardiovascular diseases to cancer. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds.

Application 1: Synthesis of the Loop Diuretic Torasemide

This compound is a crucial starting material in the industrial synthesis of Torasemide, a potent loop diuretic used in the management of edema associated with congestive heart failure, and renal and liver disease, as well as for the treatment of hypertension.[1][2][3] The synthetic route transforms the simple this compound core into a complex, multi-functionalized pyridine derivative.

Synthetic Workflow for Torasemide

The overall synthesis of Torasemide from this compound can be visualized as a multi-step process involving functionalization of the pyridine ring.

Caption: Synthetic workflow for Torasemide from this compound.

Quantitative Data for Torasemide Synthesis

| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 4-Hydroxypyridine-3-sulfonic acid | Fuming H₂SO₄, HgSO₄ | 70.84 | - | [1][4] |

| 2 | 4-Chloropyridine-3-sulfonyl chloride | PCl₅, POCl₃ | ~91 | - | [5][6] |

| 3 | 4-Chloropyridine-3-sulfonamide | NH₃·H₂O | ~84 | 99.7 | [5][6] |

| 4 | 4-(m-tolylamino)pyridine-3-sulfonamide | m-toluidine | 92.86 | - | [7] |

| 5 | Torasemide | Isopropyl isocyanate, K₂CO₃ | 90-96 | >99.0 | [8] |

Experimental Protocols

Step 1: Synthesis of 4-Hydroxypyridine-3-sulfonic acid [1][4]

-

To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).

-

Cool the mixture in an ice bath and stir for 20 minutes.

-

Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, maintaining the temperature below 25°C.

-

Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.

-

Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).

-

Stir the resulting slurry for 1 hour in an ice bath and then filter.

-

Wash the filter cake with industrial alcohol (200 mL), stir for another hour in an ice bath, and filter again.

-

Dry the filter cake under vacuum at 60°C for 12 hours to afford 4-hydroxypyridine-3-sulfonic acid as a white solid (Yield: 49.58 g, 70.84%).

Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride [1]

-

In a three-necked round-bottom flask with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).

-

Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.

-

Concentrate the reaction solution under reduced pressure.

-

Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil.

Step 3: Synthesis of 4-Chloropyridine-3-sulfonamide [1]

-

Add the crude 4-chloropyridine-3-sulfonyl chloride from the previous step dropwise over 30 minutes to concentrated ammonia (60 mL) in an ice bath.

-

Stir the mixture in an ice bath for 30 minutes.

-

Concentrate the resulting mixture under reduced pressure to obtain a yellow solid.

-

Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes.

-

Filter the precipitate and dry the solid under vacuum at 45°C for 6 hours to afford 4-chloropyridine-3-sulfonamide as a pale yellow solid (Two-step yield from 4-hydroxypyridine-3-sulfonic acid: 12.94 g, 67.42%).

Step 4: Synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide [4]

-

To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 4-chloropyridine-3-sulfonamide (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).

-

Heat the mixture to 105°C and stir for 2 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to get a yellow solid.

-

Dissolve the crude solid in 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL).

-

Adjust the pH of the mixture to 6-7 with 3 mol/L hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-(m-tolylamino)pyridine-3-sulfonamide.

Step 5: Synthesis of Torasemide [8]

-